molecular formula C18H17N5OS B2895032 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide CAS No. 1396765-82-4

2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide

Cat. No.: B2895032
CAS No.: 1396765-82-4
M. Wt: 351.43
InChI Key: UVVKISJKSDYZJW-UHFFFAOYSA-N
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Description

2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5OS and its molecular weight is 351.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that the pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can increase cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation . Modulation of the insulin-like growth factor 1 receptor can impact cell growth and development .

Result of Action

The result of the compound’s action can vary depending on the specific target and pathway involved. For example, antagonism of the vanilloid receptor 1 can result in analgesic effects . Inhibition of enzymes like phosphodiesterase type 5 can lead to vasodilation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .

Properties

IUPAC Name

2-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-17(14-11-25-18(21-14)13-6-2-1-3-7-13)22-15-10-16(20-12-19-15)23-8-4-5-9-23/h1-3,6-7,10-12H,4-5,8-9H2,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVKISJKSDYZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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